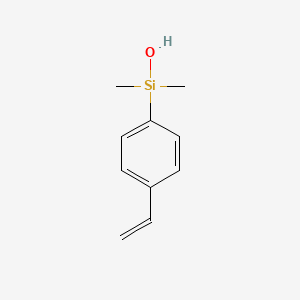
(4-Ethenylphenyl)(dimethyl)silanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Ethenylphenyl)(dimethyl)silanol is an organosilicon compound with the molecular formula C10H14OSi. It is also known as (4-vinylphenyl)dimethylsilanol. This compound features a silicon atom bonded to a hydroxyl group, two methyl groups, and a phenyl group substituted with a vinyl group at the para position. The presence of the vinyl group makes it a versatile intermediate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
(4-Ethenylphenyl)(dimethyl)silanol can be synthesized through several methods:
Hydrosilylation Reaction: This involves the addition of a silicon-hydrogen bond across a carbon-carbon double bond.
Grignard Reaction: Another method involves the reaction of a Grignard reagent, such as phenylmagnesium bromide, with dimethyldichlorosilane, followed by hydrolysis.
Industrial Production Methods
Industrial production of this compound typically involves large-scale hydrosilylation processes due to their efficiency and scalability. The reaction conditions are optimized to ensure high yields and purity of the product .
Chemical Reactions Analysis
Types of Reactions
(4-Ethenylphenyl)(dimethyl)silanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form silanones.
Reduction: The vinyl group can be reduced to an ethyl group.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with halides or other electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Silanones and siloxanes.
Reduction: Ethyl-substituted silanols.
Substitution: Various organosilicon compounds depending on the substituent introduced.
Scientific Research Applications
(4-Ethenylphenyl)(dimethyl)silanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organosilicon compounds.
Biology: Its derivatives are studied for potential biological activities.
Medicine: Research is ongoing into its potential use in drug delivery systems due to its unique chemical properties.
Industry: It is used in the production of silicone-based materials, adhesives, and coatings.
Mechanism of Action
The mechanism of action of (4-ethenylphenyl)(dimethyl)silanol involves its ability to form stable bonds with various substrates. The silicon atom can form strong bonds with oxygen, carbon, and other elements, making it a versatile compound in various chemical reactions.
Comparison with Similar Compounds
Similar Compounds
Trimethylsilanol: Similar structure but with three methyl groups instead of a phenyl and vinyl group.
Diphenylsilanediol: Contains two phenyl groups and two hydroxyl groups.
Dimethylsilanediol: Contains two methyl groups and two hydroxyl groups.
Uniqueness
(4-Ethenylphenyl)(dimethyl)silanol is unique due to the presence of the vinyl group, which provides additional reactivity and versatility in chemical synthesis. This makes it a valuable intermediate in the production of various organosilicon compounds .
Properties
CAS No. |
17887-73-9 |
|---|---|
Molecular Formula |
C10H14OSi |
Molecular Weight |
178.30 g/mol |
IUPAC Name |
(4-ethenylphenyl)-hydroxy-dimethylsilane |
InChI |
InChI=1S/C10H14OSi/c1-4-9-5-7-10(8-6-9)12(2,3)11/h4-8,11H,1H2,2-3H3 |
InChI Key |
GMEGVVRMLAUJHX-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C1=CC=C(C=C1)C=C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















